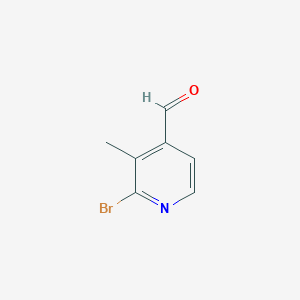
2-Bromo-3-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methylisonicotinaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of a bromine atom and a methyl group attached to an isonicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylisonicotinaldehyde typically involves the bromination of 3-methylisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Boronic acids, palladium catalysts, and suitable bases like potassium carbonate.
Major Products Formed:
Oxidation: 2-Bromo-3-methylisonicotinic acid.
Reduction: 2-Bromo-3-methylisonicotinalcohol.
Substitution: Various substituted isonicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. Additionally, the compound may modulate specific signaling pathways, depending on its structural features and the biological context.
Comparison with Similar Compounds
- 2-Bromo-4-methylisonicotinaldehyde
- 3-Bromo-4-methylisonicotinaldehyde
- 2-Chloro-3-methylisonicotinaldehyde
Comparison: 2-Bromo-3-methylisonicotinaldehyde is unique due to the specific positioning of the bromine and methyl groups on the isonicotinaldehyde backbone. This positioning can influence its reactivity, binding properties, and overall chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-bromo-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3 |
InChI Key |
TYSDHHZQIGTEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















